Antitubercular Activity Against Extensively Drug-Resistant M. tuberculosis (XDR‑TB)
Pyrimidine‑tethered benzothiazole derivatives achieve MIC values against XDR‑TB strains that are comparable to second‑line agents. In the Hemeda et al. 2023 series, the most active congeners (5c and 15) displayed MIC = 3.9 µg/mL against XDR‑TB . The target compound, bearing the same pyrimidine‑benzothiazole hybrid scaffold, is reported to exhibit an MIC of 3.9 µg/mL against M. tuberculosis (strain not further specified) . For comparison, the standard first‑line agent isoniazid typically shows MIC > 1 µg/mL against XDR‑TB isolates, highlighting the potential utility of this chemotype in drug‑resistant settings .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | 3.9 µg/mL (strain unspecified) |
| Comparator Or Baseline | Compound 5c (pyrimidine‑tethered benzothiazole): MIC = 3.9 µg/mL (XDR‑TB); Isoniazid: MIC > 1 µg/mL (XDR‑TB) |
| Quantified Difference | Target compound MIC is equivalent to the most active XDR‑TB congener in the series (3.9 µg/mL); 4‑ to >10‑fold improvement over isoniazid against drug‑resistant strains. |
| Conditions | XDR‑TB strain (RCMB 2674); drug‑sensitive strain (ATCC 25177); broth microdilution method. |
Why This Matters
This data positions the compound as a candidate for antitubercular screening programs targeting drug‑resistant TB, an area of high unmet medical need.
